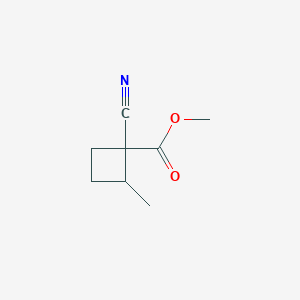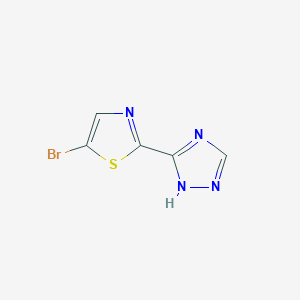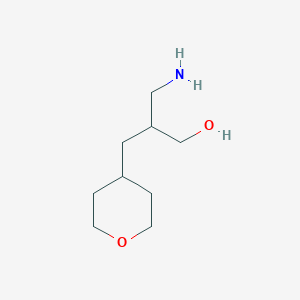
3-Amino-2-(oxan-4-ylmethyl)propan-1-ol
Descripción general
Descripción
“3-Amino-2-(oxan-4-ylmethyl)propan-1-ol” is a chemical compound with the CAS Number: 1250665-15-6 . Its molecular weight is 173.26 and it is typically stored at 4 degrees Celsius . The compound is in the form of an oil .
Molecular Structure Analysis
The IUPAC name for this compound is 3-amino-2-(tetrahydro-2H-pyran-4-ylmethyl)-1-propanol . The InChI code for this compound is 1S/C9H19NO2/c10-6-9(7-11)5-8-1-3-12-4-2-8/h8-9,11H,1-7,10H2 .Physical And Chemical Properties Analysis
The compound “3-Amino-2-(oxan-4-ylmethyl)propan-1-ol” has a molecular weight of 173.26 . It is typically stored at 4 degrees Celsius and is in the form of an oil .Aplicaciones Científicas De Investigación
Cardioselectivity and Beta-Adrenoceptor Blocking
Research has shown the significance of the amino group substituent in enhancing the cardioselectivity of beta-adrenoceptor blocking agents. Studies by Rzeszotarski et al. (1983) and another earlier study (Rzeszotarski et al., 1979) synthesized a series of compounds analyzing their binding affinity towards beta-1 and beta-2 adrenoceptors, illustrating the impact of different substituents on cardioselectivity (Rzeszotarski et al., 1983) (Rzeszotarski et al., 1979).
Corrosion Inhibition
Gao et al. (2007) synthesized tertiary amines that showed significant inhibitory performance on carbon steel corrosion, highlighting the protective layer's bonding on the metal surface. This suggests potential applications in corrosion resistance and material preservation (Gao et al., 2007).
Coordination Chemistry and Complex Formation
Keypour et al. (2015) explored the synthesis of Schiff base ligands from unsymmetrical tripodal amines, demonstrating their coordination chemistry with Cu(II) metal ions. This research contributes to understanding the structural aspects of metal-ligand interaction and complex formation (Keypour et al., 2015).
Synthesis and Characterization of Schiff Base Complexes
Rezaeivala (2017) reported the synthesis and characterization of a Zn(II) Schiff base complex derived from the condensation of a new asymmetrical tripodal amine, revealing insights into the structural and electronic properties of such complexes (Rezaeivala, 2017).
Polyamine Dendrimers for Biological Applications
Krishna et al. (2005) described the synthesis of poly(ether imine) dendrimers based on 3-amino-propan-1-ol, demonstrating their non-toxic nature and potential for drug and gene delivery applications (Krishna et al., 2005).
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
2-(aminomethyl)-3-(oxan-4-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c10-6-9(7-11)5-8-1-3-12-4-2-8/h8-9,11H,1-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSSBBDDRXAFRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC(CN)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-(oxan-4-ylmethyl)propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






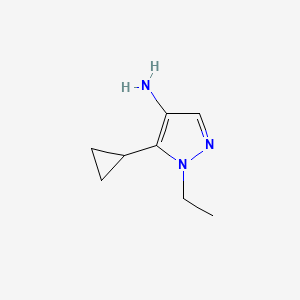
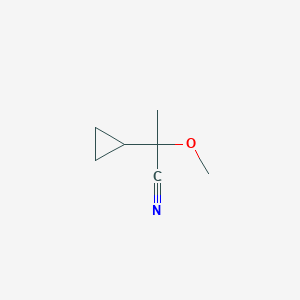
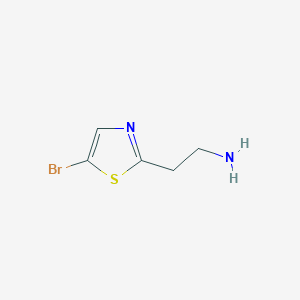
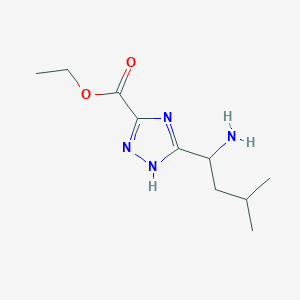

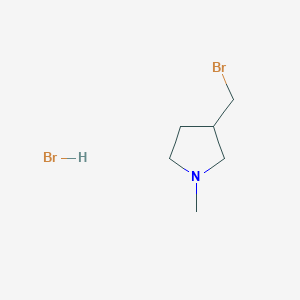
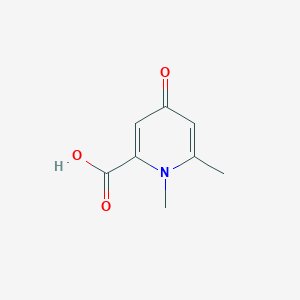
![5-(tert-butoxycarbonyl)-1-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B1528562.png)
